molecular formula C13H14ClN3O2 B7793781 2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine

2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B7793781
M. Wt: 279.72 g/mol
InChI Key: IJKGMMZVFBFQTG-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C13H14ClN3O2 It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate aniline derivatives with formamide or formic acid.

    Introduction of the Chloro Group: Chlorination of the quinazoline core is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Cyclopropylation: The cyclopropyl group is introduced via a nucleophilic substitution reaction using cyclopropylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropylamine in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6,7-dimethoxyquinazolin-4-amine: Similar structure but lacks the cyclopropyl group.

    4-amino-2-chloro-6,7-dimethoxyquinazoline: Another derivative with similar core structure but different substituents.

Uniqueness

2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of the cyclopropyl group, which can impart different biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-18-10-5-8-9(6-11(10)19-2)16-13(14)17-12(8)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKGMMZVFBFQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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